Norgallopamil Norgallopamil
Brand Name: Vulcanchem
CAS No.: 108050-23-3
VCID: VC20743401
InChI: InChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3
SMILES: CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula: C27H38N2O5
Molecular Weight: 470.6 g/mol

Norgallopamil

CAS No.: 108050-23-3

Cat. No.: VC20743401

Molecular Formula: C27H38N2O5

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

Norgallopamil - 108050-23-3

Specification

CAS No. 108050-23-3
Molecular Formula C27H38N2O5
Molecular Weight 470.6 g/mol
IUPAC Name 5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Standard InChI InChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3
Standard InChI Key JBERDSXBGRTWOG-UHFFFAOYSA-N
SMILES CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Canonical SMILES CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Introduction

Chemical Identity and Structure

Norgallopamil, identified by CAS number 108050-23-3, is a synthetic compound belonging to the calcium channel blocker class. It is structurally related to gallopamil, differing primarily in its chemical configuration at one of the nitrogen positions. The compound possesses a molecular formula of C27H38N2O5 with a molecular weight of 470.6 g/mol.

The IUPAC name for norgallopamil is 5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile, which reflects its complex molecular architecture featuring multiple methoxy groups attached to phenyl rings. Its chemical structure incorporates a nitrile group, contributing to its distinct pharmacological profile.

Physical and Chemical Properties

The structural composition of norgallopamil includes multiple functional groups that influence its pharmacokinetic and pharmacodynamic properties. Table 1 summarizes the key physical and chemical characteristics of norgallopamil.

Table 1: Physical and Chemical Properties of Norgallopamil

PropertyDescription
CAS Number108050-23-3
Molecular FormulaC27H38N2O5
Molecular Weight470.6 g/mol
IUPAC Name5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Functional GroupsNitrile, amine, multiple methoxy groups
Standard InChIInChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H

Pharmacological Mechanism of Action

Norgallopamil functions primarily as a calcium channel blocker, impeding the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This mechanism leads to several physiological effects, including vasodilation, reduced heart rate, and decreased myocardial contractility. These actions contribute to its potential effectiveness in treating cardiovascular conditions such as hypertension and angina pectoris.

The inhibition of calcium ion movement across cell membranes modifies the electrical and contractile properties of cardiac tissue, which can be therapeutically beneficial in managing various cardiovascular disorders. The specific binding affinity of norgallopamil to L-type calcium channels results in its characteristic pharmacological profile.

Comparative Pharmacology

Metabolism and Pharmacokinetics

Norgallopamil is primarily formed through the N-demethylation of gallopamil, representing one of several metabolites generated during the biotransformation of the parent compound. Figure 1 in the research literature illustrates the structural relationship between gallopamil and norgallopamil, where norgallopamil differs by having a hydrogen atom (H) at the N2 position instead of a methyl group (CH3) .

Metabolic Pathway

Gallopamil undergoes extensive first-pass metabolism resulting in various N-demethylated and O-demethylated metabolites, with norgallopamil being one of the primary metabolites . This metabolic transformation occurs predominantly in the liver through cytochrome P450 enzyme systems.

The elimination half-life of norgallopamil is approximately 4 to 6 hours, with renal excretion serving as the primary route for the elimination of metabolites. This pharmacokinetic profile influences dosing strategies and potential drug interaction considerations when gallopamil is administered therapeutically.

Analytical Methods and Detection

The quantification of norgallopamil in biological matrices presents unique analytical challenges due to its chemical properties and typically low concentrations in plasma following gallopamil administration. Various analytical techniques have been developed to accurately measure norgallopamil levels for pharmacokinetic studies and therapeutic monitoring.

Gas Chromatographic Determination

A highly sensitive gas chromatographic assay has been developed for the simultaneous determination of gallopamil and norgallopamil in human plasma. This method employs:

  • A multi-step extraction procedure

  • On-column capillary gas chromatographic analysis

  • Nitrogen-selective detection

  • Acetylation of norgallopamil to enable accurate quantification

The acetylation step is particularly important as underivatized norgallopamil, being a secondary amine, is highly reactive to column active sites. Derivatization converts this compound to a less reactive N-acetyl derivative, which also improves chromatographic resolution between norgallopamil and gallopamil .

Analytical Performance

The gas chromatographic method demonstrates robust analytical performance for norgallopamil quantification, as detailed in Table 2.

Table 2: Analytical Performance Characteristics for Norgallopamil Determination

ParameterValue
Detection Limit1 ng/ml
Linearity Range1-50 ng/ml
Intra-day Precision (CV%)5.7-17.3%
Inter-day Precision (CV%)7.7-21.6%
AccuracyWithin 12% of theoretical concentrations
Retention Time6.9 minutes (acetylated derivative)

The method shows acceptable precision and accuracy, though the coefficient of variation for norgallopamil is somewhat higher than for gallopamil, particularly at lower concentrations (21.6% at 1 ng/ml for inter-day precision) . This variability reflects the analytical challenges associated with measuring this metabolite at low concentrations.

Clinical Relevance and Research Findings

Pharmacodynamic Considerations

As a calcium channel blocker, norgallopamil shares similar pharmacodynamic properties with other compounds in this class, including verapamil and diltiazem. Its effects on cardiac conductivity, contractility, and vascular tone contribute to its potential therapeutic applications in cardiovascular medicine.

The potency of gallopamil has been reported to be three to five times greater than verapamil in animal experiments , which may partly be attributed to the activity of its metabolites, including norgallopamil. This enhanced potency allows for the administration of lower doses to achieve therapeutic effects, resulting in lower plasma concentrations of both the parent drug and metabolites.

Norgallopamil primarily serves as a research compound, with applications in pharmacokinetic studies, drug metabolism investigations, and as a reference standard in analytical method development. The compound carries the designation "for research use only" and is not intended for human or veterinary use outside of controlled research settings.

Further research into the specific contribution of norgallopamil to the therapeutic effects of gallopamil could provide valuable insights into calcium channel blocker pharmacology and potentially guide the development of new therapeutic agents with improved efficacy and safety profiles.

Analytical Challenges and Innovations

The development of sensitive and specific analytical methods for norgallopamil quantification represents an area of ongoing research. The challenges associated with measuring low concentrations of this metabolite in biological matrices have driven innovations in sample preparation, derivatization techniques, and instrumental analysis methods.

The gas chromatographic method with a quantifiable limit of 1 ng/ml for norgallopamil represents a significant advancement in analytical capability, enabling more accurate pharmacokinetic assessments following gallopamil administration . Such methods are essential for understanding the relationship between drug administration, metabolite formation, and therapeutic outcomes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator